molecular formula C14H10FNO4 B11496637 Benzoic acid, 3-(4-fluorobenzoylamino)-2-hydroxy-

Benzoic acid, 3-(4-fluorobenzoylamino)-2-hydroxy-

Cat. No.: B11496637
M. Wt: 275.23 g/mol
InChI Key: PRFRFASNLUVSKW-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzamido)-2-hydroxybenzoic acid is an organic compound with the molecular formula C14H10FNO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-fluorobenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 4-fluorobenzoic acid with 2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 3-(4-fluorobenzamido)-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorobenzamido)-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom can enhance its binding affinity and specificity for the target enzyme. Additionally, the hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzamido)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10FNO4

Molecular Weight

275.23 g/mol

IUPAC Name

3-[(4-fluorobenzoyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10FNO4/c15-9-6-4-8(5-7-9)13(18)16-11-3-1-2-10(12(11)17)14(19)20/h1-7,17H,(H,16,18)(H,19,20)

InChI Key

PRFRFASNLUVSKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)O)C(=O)O

Origin of Product

United States

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